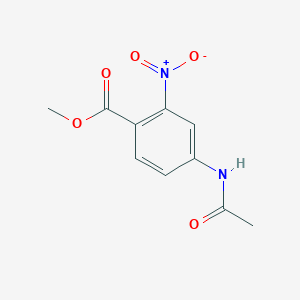

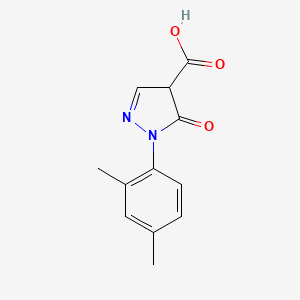

Methyl 4-(acetylamino)-2-nitrobenzoate

Vue d'ensemble

Description

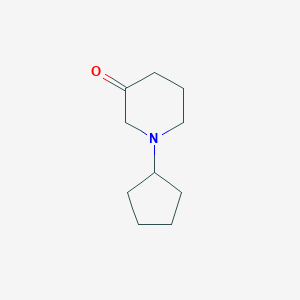

“Methyl 4-(acetylamino)-2-nitrobenzoate” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The linear formula for this compound is C10H11NO3 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H11NO3 . The molecular weight is 193.204 .Applications De Recherche Scientifique

Solubility and Thermodynamics

Research on the solubility and thermodynamic properties of similar compounds, such as 3-methyl-4-nitrobenzoic acid, provides valuable insights for the optimization of purification processes and the understanding of solvent effects. The determination of solubilities in various organic solvents and the thermodynamic modeling of these solutions can aid in the development of efficient methods for isolating and purifying nitrobenzoic acid derivatives, including Methyl 4-(acetylamino)-2-nitrobenzoate. Such studies are crucial for designing industrial applications and optimizing laboratory syntheses (Yüfang Wu et al., 2016; Qiong He et al., 2018).

Synthesis and Chemical Reactions

The synthesis of related compounds, such as 3-Methyl-4-nitrobenzoic acid, through catalytic oxidation methods demonstrates the feasibility of using molecular oxygen and catalysts like cobalt acetate. These findings highlight innovative approaches to the synthesis of nitrobenzoic acids, which may be applicable to this compound, offering environmentally friendly and efficient synthesis routes (Yueqin Cai & Qiu Shui, 2005).

Nonlinear Optical Properties

The exploration of nonlinear optical properties in substituted hydrazones related to this compound opens up potential applications in photonic devices. Such compounds have been investigated for their third-order nonlinearity, which is promising for applications in optical limiting and other photonic technologies (Vijayakumar Sadasivan Nair et al., 2022).

Analytical Applications

The development of derivatization methods for enhancing the detection responses of certain compounds, using reagents that introduce a nitrobenzene moiety, suggests potential analytical applications for this compound. Such methods can improve the sensitivity and specificity of detecting and quantifying similar compounds in complex biological matrices, facilitating their study in various research contexts (T. Higashi et al., 2006).

Safety and Hazards

Orientations Futures

Propriétés

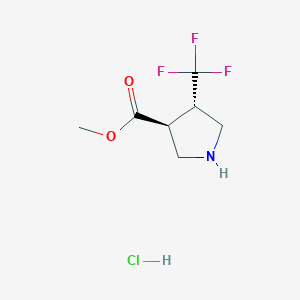

IUPAC Name |

methyl 4-acetamido-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)11-7-3-4-8(10(14)17-2)9(5-7)12(15)16/h3-5H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNGDJZTWWNLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1453433.png)

![2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1453449.png)